molecular formula C16H14N4O4 B2847983 N-(3-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 476410-15-8

N-(3-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Cat. No. B2847983
CAS RN: 476410-15-8
M. Wt: 326.312
InChI Key: WTCFRDAVJMSIRF-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, also known as NQO1 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential in cancer treatment. It is a potent inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that plays a crucial role in the detoxification of quinones and related compounds.

Scientific Research Applications

Antimalarial Activity

Research on related compounds demonstrates potential antimalarial activity. For instance, derivatives synthesized from substituted 1-phenyl-2-propanones, proceeding through various chemical transformations, have shown significant antimalarial potency against Plasmodium berghei in mice. This includes excellent activity against resistant strains of parasites and potential for extended protection against infection after oral administration, suggesting clinical trial prospects for similar classes of compounds (Werbel et al., 1986).

Non-linear Optical Materials

Compounds such as N-(3-nitrophenyl)acetamide have been recognized for their role in organic non-linear optical materials. They crystallize in a specific monoclinic system, with independent molecules forming in the asymmetric unit. This highlights their potential application in optical technologies and materials science (Mahalakshmi, Upadhyaya, & Row, 2002).

Antibacterial and Antifungal Agents

A study on thiazolidinone derivatives based on a similar chemical backbone to the one found these compounds to have potent antibacterial and antifungal activities. This suggests that N-(3-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide might also be useful in developing new antimicrobial agents (Kumar et al., 2012).

Anticancer and Anti-Alzheimer's Potential

Another interesting application is in the field of drug discovery for diseases like COVID-19 and Alzheimer's. A novel quinoxaline derivative similar in structure showed promise as a candidate against COVID-19 due to its binding affinity in molecular docking studies. It also suggested potential as a drug for developing Alzheimer's disease treatments, highlighting the therapeutic versatility of compounds with such chemical frameworks (Missioui et al., 2022).

Anticonvulsant Agents

Compounds within this chemical family have also been evaluated for their anticonvulsant activity, with some showing high efficacy in experimental models. This indicates potential applications in the development of new treatments for epilepsy or seizure disorders (Ibrahim et al., 2013).

properties

IUPAC Name

N-(3-nitrophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4/c21-15(17-10-4-3-5-11(8-10)20(23)24)9-14-16(22)19-13-7-2-1-6-12(13)18-14/h1-8,14,18H,9H2,(H,17,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCFRDAVJMSIRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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